molecular formula C9H12O4 B1631268 cis-3,5-Diacetoxy-1-cyclopentene CAS No. 54664-61-8

cis-3,5-Diacetoxy-1-cyclopentene

Cat. No. B1631268
CAS RN: 54664-61-8
M. Wt: 184.19 g/mol
InChI Key: UKPIBFMHHUEUQR-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cis-3,5-Diacetoxy-1-cyclopentene” is an organic building block . It has been used as a substrate to investigate the enantioselectivity of esterase EstA3 (obtained from a drinking water metagenome) and esterase EstCE1 (obtained from a soil metagenome) .


Synthesis Analysis

The synthesis of “cis-3,5-Diacetoxy-1-cyclopentene” involves the phase-transfer reaction of 3,5-dibromo-1-cyclopentene with potassium acetate . Slow addition of the monomer and maintaining excess thiourea concentration in the reaction mass improves the yield .


Molecular Structure Analysis

The molecular formula of “cis-3,5-Diacetoxy-1-cyclopentene” is C9H12O4 . Its molecular weight is 184.19 .


Chemical Reactions Analysis

“Cis-3,5-Diacetoxy-1-cyclopentene” may be employed as a substrate to investigate the enantioselectivity of esterase EstA3 and esterase EstCE1 .


Physical And Chemical Properties Analysis

“Cis-3,5-Diacetoxy-1-cyclopentene” is a solid compound . It has a refractive index of n20/D 1.460 and a density of 1.127 g/mL at 20 °C .

Scientific Research Applications

Enzyme Catalysis Research

  • Application : “cis-3,5-Diacetoxy-1-cyclopentene” is used as a substrate to investigate the enantioselectivity of certain esterases . Enantioselectivity is a key concept in stereochemistry and refers to the preference of an enzyme to react with one enantiomer over another.
  • Method : The compound is used as a substrate in reactions catalyzed by esterases EstA3 and EstCE1. These esterases were obtained from a drinking water metagenome and a soil metagenome respectively .

Organic Synthesis

  • Application : “cis-3,5-Diacetoxy-1-cyclopentene” is used as an organic building block . Organic building blocks are used in the synthesis of complex organic molecules.

Synthesis of Carba-nucleosides

  • Application : “cis-3,5-Diacetoxy-1-cyclopentene” can be used in the synthesis of carba-nucleosides . Carba-nucleosides are analogs of nucleosides where a methylene group replaces the oxygen atom of the furanose ring. They are used in the development of antiviral and anticancer drugs.

Enzyme Catalyzed Hydrolysis to Chiral Acetoxy Alcohol

  • Application : “cis-3,5-Diacetoxy-1-cyclopentene” can be used in enzyme catalyzed hydrolysis to chiral acetoxy alcohol . This process is important in the production of chiral compounds, which are widely used in pharmaceuticals and agrochemicals.

Safety And Hazards

“Cis-3,5-Diacetoxy-1-cyclopentene” should be used only outdoors or in a well-ventilated area . Avoid breathing mist/vapours/spray . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound . All exposed external body areas should be washed thoroughly after handling .

properties

IUPAC Name

[(1S,4R)-4-acetyloxycyclopent-2-en-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-6(10)12-8-3-4-9(5-8)13-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPIBFMHHUEUQR-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H](C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436532
Record name cis-3,5-Diacetoxy-1-cyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3,5-Diacetoxy-1-cyclopentene

CAS RN

54664-61-8
Record name cis-3,5-Diacetoxy-1-cyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3,5-diacetoxy-1-cyclopentene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-3,5-Diacetoxy-1-cyclopentene
Reactant of Route 2
Reactant of Route 2
cis-3,5-Diacetoxy-1-cyclopentene
Reactant of Route 3
Reactant of Route 3
cis-3,5-Diacetoxy-1-cyclopentene
Reactant of Route 4
Reactant of Route 4
cis-3,5-Diacetoxy-1-cyclopentene
Reactant of Route 5
cis-3,5-Diacetoxy-1-cyclopentene
Reactant of Route 6
Reactant of Route 6
cis-3,5-Diacetoxy-1-cyclopentene

Citations

For This Compound
24
Citations
S Putta, AM Reddy, G Sheelu, BVS Reddy… - Tetrahedron, 2018 - Elsevier
Photooxidation of cyclopentadiene has been carried out in methanol using white light of LED lamp, rose bengal as photo initiator, and compressed air at 0 C. Under conditions of […
Number of citations: 0 www.sciencedirect.com
B Delayre, C Fung, Q Wang, J Zhu - Helvetica Chimica Acta, 2021 - Wiley Online Library
The structure of uleine type alkaloids is characterized by the presence of a bridged tetracyclic hexahydro‐1H‐1,5‐methanoazocino[4,3‐b]indole ring system 1. Various strategies have …
Number of citations: 0 onlinelibrary.wiley.com
T Harini, J Muddagoni, G Sheelu, HB Rode… - Biocatalysis and …, 2022 - Taylor & Francis
Full article: Polymer supported cross-linked enzyme aggregates (CLEAs) of lipase B from Candida antarctica: An efficient and recyclable biocatalyst for reactions in both aqueous and …
Number of citations: 0 www.tandfonline.com
BJ Hodgson - 2014 - clok.uclan.ac.uk
A series of core and core-shell nanoparticles with superparamagnetic properties were synthesised and surface functionalised using three different amino-silanes by a chemical …
Number of citations: 0 clok.uclan.ac.uk
Ł Wnukowski - 2020 - repo.pw.edu.pl
Hydrolases are an important class of enzymes that catalyze a wide variety of chemical reactions by attaching/removing a water molecule. Due to its specific properties, such as the …
Number of citations: 0 repo.pw.edu.pl
E Zielińska - 2021 - repo.pw.edu.pl
Lipases are distinguished by their excellent catalytic activity, high specificity and wide range of catalyzed reactions, so it is no wonder that their industrial importance is increasing year …
Number of citations: 0 repo.pw.edu.pl
ME Sharifabad - 2016 - clok.uclan.ac.uk
Despite advances in diagnostic procedures and treatments, the overall survival rate from cancer has not improved substantially over the past 30 years. One promising development is …
Number of citations: 0 clok.uclan.ac.uk
T Livinghouse, RV Stevens - Journal of the American Chemical …, 1978 - ACS Publications
Direct irradiation of isopropylidene diazomalonate (14) in the presence of several alkenes afforded the corresponding spiro-activated cyclopropanes in high yield. The potentially …
Number of citations: 0 pubs.acs.org
A Patti, C Sanfilippo - Symmetry, 2020 - mdpi.com
In this review the recent reports of biocatalytic reactions applied to the desymmetrization of meso-compounds or symmetric prochiral molecules are summarized. The survey of literature …
Number of citations: 0 www.mdpi.com
C Elend, C Schmeisser, C Leggewie… - Applied and …, 2006 - Am Soc Microbiol
The metagenomes of uncultured microbial communities are rich sources for novel biocatalysts. In this study, esterase EstA3 was derived from a drinking water metagenome, and …
Number of citations: 0 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.